molecular formula C26H30O10 B12438927 4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate

4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate

Cat. No.: B12438927
M. Wt: 502.5 g/mol
InChI Key: FEDJEJQAGQWOHV-LFVIRAHLSA-N
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Description

This compound is a structurally complex bicyclic ether featuring a hexahydrofuro[3,4-c]furan core substituted with two aromatic rings. Key structural attributes include:

  • Stereochemistry: The (1R,3aS,4R,6aS) configuration defines its three-dimensional arrangement, critical for biological interactions.
  • Molecular Formula: Deduced as C₂₇H₃₀O₁₀ (exact mass pending experimental validation).

The compound’s furofuran core is reminiscent of lignan derivatives, suggesting possible bioactivity in antioxidant or cytotoxic pathways .

Properties

Molecular Formula

C26H30O10

Molecular Weight

502.5 g/mol

IUPAC Name

[4-[(3R,3aS,6R,6aS)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m1/s1

InChI Key

FEDJEJQAGQWOHV-LFVIRAHLSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] typically involves multiple steps. One common method includes the reaction of appropriate phenolic precursors with furofuran intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of modified phenolic compounds .

Scientific Research Applications

Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] has several scientific research applications:

Mechanism of Action

The mechanism by which Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to participate in specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Syringyl Alcohol Diacetate (3,5-Dimethoxy-4-acetoxybenzyl Acetate)

  • Molecular Formula : C₁₂H₁₄O₆ (MW: 278.24 g/mol).
  • Key Features : Lacks the furofuran core but shares the 3,5-dimethoxy-4-acetoxyphenyl motif.
  • Applications : Used as a lignin precursor and in polymer synthesis due to its diacetate groups .
  • Biological Relevance : Syringyl derivatives exhibit antioxidant properties, but the absence of the bicyclic ether may limit membrane permeability compared to the target compound .

8-Acetoxy-4'-methoxypinoresinol 4-O-β-D-glucopyranoside

  • Molecular Formula : Estimated as C₂₈H₃₄O₁₃ (MW: ~578.56 g/mol).
  • Key Features: Contains a hexahydrofuro[3,4-c]furan core and a glucopyranoside moiety.

4-(2-Bromoacetyl)-2,6-dimethoxyphenyl Acetate (CAS 28294-48-6)

  • Molecular Formula : C₁₂H₁₃BrO₅ (MW: 317.13 g/mol).
  • Key Features : Replaces the furofuran core with a bromoacetyl group, introducing electrophilic reactivity.
  • Applications : Likely serves as an alkylating agent or synthetic intermediate. The bromine atom enhances susceptibility to nucleophilic substitution, differing from the target compound’s ether stability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
Target Compound C₂₇H₃₀O₁₀ ~514.52 Acetyloxy, methoxy, furofuran Bicyclic ether, aromatic diacetates
Syringyl Alcohol Diacetate C₁₂H₁₄O₆ 278.24 Diacetate, methoxy Monocyclic aromatic
Glucopyranoside Derivative C₂₈H₃₄O₁₃ ~578.56 Glucopyranoside, furofuran Glycosylated, bicyclic ether
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl Acetate C₁₂H₁₃BrO₅ 317.13 Bromoacetyl, methoxy, acetate Electrophilic bromine, monocyclic

Research Findings and Implications

  • Synthetic Complexity : The target compound’s stereospecific furofuran core likely requires multi-step catalysis, akin to gold-catalyzed alkynylative cyclization methods used for similar furan derivatives .
  • Structure-Activity Relationships (SAR) :
    • The furofuran system may enhance binding to hydrophobic enzyme pockets.
    • Bromoacetyl analogs’ electrophilicity suggests divergent mechanisms (e.g., DNA alkylation vs. receptor modulation) .

Biological Activity

The compound 4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate is a complex organic molecule that belongs to the class of furan derivatives. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C23H30O7C_{23}H_{30}O_7, and its structure features multiple functional groups including methoxy and acetyloxy moieties. The presence of these groups often correlates with enhanced biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of furan derivatives. For instance:

  • Inhibition of Yeast-like Fungi : Compounds similar to the one have shown effective inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) reported at 64 µg/mL .
  • Bacterial Inhibition : Another study indicated that certain furan derivatives exhibited antimicrobial activity against Staphylococcus aureus, with MIC values ranging from 128 µg/mL for various tested compounds .

2. Anti-inflammatory Effects

Furan derivatives are noted for their anti-inflammatory properties:

  • Carrageenan-induced Inflammation : Compounds linked to furan structures have demonstrated significant anti-inflammatory effects in animal models. For example, specific derivatives showed notable reductions in paw edema in rats .

3. Antioxidant Activity

The antioxidant potential of furan derivatives is also significant:

  • Oxidative Stress Reduction : Some studies indicate that furan-containing compounds exhibit strong antioxidant activity comparable to ascorbic acid when tested using the ABTS method .

Case Study 1: Furan Derivatives as Antidepressants

A series of synthesized furan derivatives were tested for their antidepressant effects through monoamine oxidase (MAO) inhibition. One particular compound demonstrated a promising profile with minimal neurotoxicity while effectively acting as an antidepressant agent .

Case Study 2: Anti-hypertensive Properties

Research has shown that certain furan derivatives can act as effective antihypertensive agents by inhibiting calcium-induced vasoconstriction in rat aortic rings pre-treated with norepinephrine . This suggests potential therapeutic applications in managing hypertension.

Data Table: Summary of Biological Activities

Biological ActivityCompound/Effect DescriptionReference
AntimicrobialInhibition of Candida albicans (MIC 64 µg/mL)
Inhibition of Staphylococcus aureus (MIC 128 µg/mL)
Anti-inflammatorySignificant reduction in carrageenan-induced inflammation
AntioxidantStrong antioxidant activity (comparable to ascorbic acid)
AntidepressantMAO inhibition with minimal neurotoxicity
Anti-hypertensiveInhibition of calcium-induced vasoconstriction

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